molecular formula C3H6ClN5 B8121861 Methyltetrazine-amine HCl salt

Methyltetrazine-amine HCl salt

Cat. No.: B8121861
M. Wt: 147.57 g/mol
InChI Key: ACFROMJNLBICBV-UHFFFAOYSA-N
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Description

Methyltetrazine-amine HCl salt, also known as (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine HCl, is a tetrazine compound. It is known for its stability and is used in various chemical transformations. This compound is particularly valuable in scientific research due to its ability to undergo specific chemical reactions and its applications in bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amine HCl salt typically involves the reaction of 4-cyano-benzoic acid, amine-substituted benzonitrile, and ethyl 6-amino-hexanimidate dihydrochloride in the presence of sodium nitrite and hydrazine, followed by the addition of hydrochloric acid . This method ensures the formation of the tetrazine ring and the subsequent conversion to the hydrochloride salt for improved stability.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as microwave-assisted synthesis and solid-phase synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amine HCl salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrazine, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted tetrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Bioconjugation

Methyltetrazine-amine hydrochloride salt plays a crucial role in bioconjugation, which involves linking biomolecules such as proteins, peptides, or nucleic acids to therapeutic agents. Its unique chemical properties facilitate stable conjugation through bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives.

Case Study: Conjugation Efficiency

In a study evaluating the conjugation efficiency of methyltetrazine with TCO-modified proteins, researchers found that using a 1.0 to 1.5 M excess of methyltetrazine resulted in approximately 80% conjugation efficiency. This high efficiency underscores its potential in producing targeted therapeutics and antibody-drug conjugates .

Imaging Applications

The compound is also utilized in the development of imaging agents for medical diagnostics. Its rapid labeling capabilities enhance the visualization of biological processes in real-time, making it valuable for both preclinical and clinical imaging applications.

Table: Imaging Applications of Methyltetrazine-amine HCl Salt

Application TypeDescriptionBenefits
Fluorescent ProbesUsed as a labeling agent for fluorescent imagingHigh specificity and low background signal
PET ImagingFacilitates the development of radiolabeled compoundsEnhanced sensitivity and resolution

Targeted Drug Delivery

Methyltetrazine-amine hydrochloride salt is integral to targeted drug delivery systems. The compound's polyethylene glycol (PEG) moiety enhances solubility and circulation time in the bloodstream, which is particularly beneficial for cancer therapies.

Research Insights

Studies indicate that PEGylation improves pharmacokinetics and reduces side effects associated with conventional therapies. This property has been leveraged to create more effective therapeutic agents that can selectively target diseased tissues while minimizing systemic toxicity .

Research in Biochemistry

In biochemical research, methyltetrazine-amine hydrochloride salt serves as a critical tool for studying protein interactions and cellular processes. It aids researchers in conducting various assays with enhanced precision due to its stability and reactivity.

Application Examples

  • Protein Interaction Studies: Methyltetrazine facilitates the labeling of proteins for interaction studies, allowing researchers to map out complex biological networks.
  • Cellular Assays: Its use in cellular assays aids in understanding cellular responses to drugs and other stimuli under physiological conditions .

Table: Comparison of Click Chemistry Compounds

Compound NameStabilitySolubilityReactivityUnique Features
Methyltetrazine-amine HClHighAqueousHighEfficient bioconjugation
Azide-PEG-AmineModerateAqueousModerateCommonly used but less stable
CyclooctyneLowPoorVery HighHighly reactive but limited solubility
DibenzocyclooctyneModeratePoorHighImproved reactivity but different stability

Mechanism of Action

The mechanism of action of Methyltetrazine-amine HCl salt involves its ability to form stable covalent bonds with specific molecular targets. The tetrazine ring reacts with strained alkenes and alkynes, enabling site-specific dual functionalization of bioconjugates . This reactivity is crucial for its applications in bioconjugation and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyltetrazine-amine HCl salt include:

Uniqueness

This compound is unique due to its superior stability compared to hydrogen-substituted tetrazine-amine. This stability allows it to be used in a wider range of chemical transformations and ensures long-term storage, especially in aqueous buffers .

Biological Activity

Methyltetrazine-amine HCl salt, with the chemical formula C10H11N5·HCl and CAS number 1345955-28-3, is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and applications in bioorthogonal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

This compound is characterized by its stability and reactivity. It is known for its improved stability compared to hydrogen-substituted tetrazines, allowing it to be utilized in a variety of chemical transformations. Its solubility in organic solvents such as methanol (MeOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) enhances its applicability in biological assays .

PropertyValue
Molecular Weight201.23 g/mol
AppearancePink solid
Purity>95% (HPLC)
SolubilityMeOH, DMSO, DMF
Storage Conditions-20°C, desiccate

The primary reaction involving methyltetrazine is the inverse electron demand Diels-Alder (IEDDA) reaction , which allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene. This reaction forms stable dihydropyridazine linkages, making it suitable for bioconjugation applications without interfering with other functional groups present in biological samples .

Applications in Biological Research

This compound has several notable applications:

  • Bioorthogonal Chemistry : It serves as a minimal bioorthogonal tag in activity-based protein profiling, allowing for the introduction of detection tags without significantly affecting the biological functions of the probes .
  • Bioconjugation : Its unique chemical properties facilitate efficient bioconjugation under mild conditions. This is crucial for applications such as imaging and therapeutic targeting of biomolecules.
  • Gene Delivery Systems : Research indicates its potential in engineering extracellular vesicles for gene-modulating siRNA delivery, enhancing the efficacy of gene therapies .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of methyltetrazine-amine in various experimental setups:

  • Activity-Based Protein Profiling : A study demonstrated that methyltetrazinylalanine (MeTz-Ala), a derivative of methyltetrazine, was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor. This allowed visualization of cathepsin activity in live cells through IEDDA ligation with TCO-modified fluorophores .
  • Cytotoxicity Assessment : The cytocompatibility of methyltetrazine-based probes was evaluated using an MTT-reduction assay. Results indicated that both methyltetrazine probes and traditional inhibitors exhibited some toxicity after 24 hours; however, they maintained sufficient viability for biological applications .

Properties

IUPAC Name

6-methyltetrazin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5.ClH/c1-2-3(4)6-8-7-5-2;/h1H3,(H2,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFROMJNLBICBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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